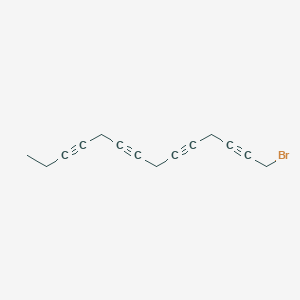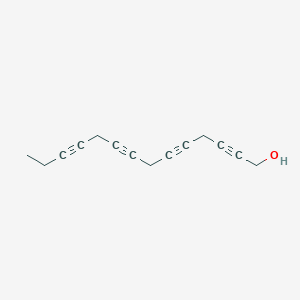
6-Heptyn-1-ol
Descripción general
Descripción
6-Heptyn-1-ol is used as a reagent in the preparation of many cyclic compounds. It is also used as an intermediate in organic synthesis .
Molecular Structure Analysis
The molecular formula of 6-Heptyn-1-ol is C7H12O. It has an average mass of 112.170 Da and a monoisotopic mass of 112.088814 Da .Chemical Reactions Analysis
6-Heptyn-1-ol is used as a reagent in the preparation of many cyclic compounds. It is also used as an intermediate in organic synthesis .Physical And Chemical Properties Analysis
6-Heptyn-1-ol has a density of 0.9±0.1 g/cm3, a boiling point of 174.3±23.0 °C at 760 mmHg, and a vapour pressure of 0.4±0.7 mmHg at 25°C. Its enthalpy of vaporization is 47.8±6.0 kJ/mol, and it has a flash point of 92.8±14.9 °C. The index of refraction is 1.452, and its molar refractivity is 33.8±0.3 cm3 .Aplicaciones Científicas De Investigación
Preparation of Cyclic Compounds
6-Heptyn-1-ol is used as a reagent in the preparation of many cyclic compounds . Cyclic compounds are crucial in the field of organic chemistry due to their stability and unique chemical properties. They are used in the synthesis of a wide range of chemicals and pharmaceuticals.
Intermediate in Organic Synthesis
6-Heptyn-1-ol serves as an intermediate in organic synthesis . As an intermediate, it is used in the production of a variety of complex organic molecules. This makes it a valuable compound in the field of synthetic chemistry.
Protein Sequencing Strategies
In biotechnology, 6-Heptyn-1-ol is used as a reagent in protein sequencing strategies . Protein sequencing is a technique used to determine the amino acid sequence of a protein, as well as which conformation the protein adopts and the extent to which it is complexed with any non-peptide molecules.
Synthesis of Antibiotics
6-Heptyn-1-ol has been used as a starting material for the synthesis of a variety of drugs, such as antibiotics . Antibiotics are used to treat bacterial infections by killing or inhibiting the growth of bacteria.
Synthesis of Antiviral Agents
In addition to antibiotics, 6-Heptyn-1-ol is also used in the synthesis of antiviral agents . Antiviral drugs are a class of medication used specifically for treating viral infections.
Lipid Derivatives
6-Heptyn-1-ol is classified under fatty alcohols . Fatty alcohols are often used as emollients in cosmetics and skin care products, and they play a vital role in the lipid bilayer of cells in living organisms.
Safety and Hazards
6-Heptyn-1-ol should be stored in a cool, dry place in a tightly closed container, away from oxidizing agents. In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and get medical attention. If ingested, clean the mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur .
Propiedades
IUPAC Name |
hept-6-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h1,8H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRCLEXKQNWTDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40451552 | |
| Record name | 6-heptyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Heptyn-1-ol | |
CAS RN |
63478-76-2 | |
| Record name | 6-heptyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Heptyn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is the isomerization of internal alkynols like 2-heptyn-1-ol to terminal alkynols like 6-heptyn-1-ol important in organic synthesis?
A1: The isomerization of internal alkynols to terminal alkynols, specifically the conversion of 2-heptyn-1-ol to 6-heptyn-1-ol, is a crucial step in synthesizing more complex molecules. 6-Heptyn-1-ol serves as a key intermediate in the production of C-16 alkynic fatty acids, which exhibit potent anticancer properties []. This emphasizes the importance of efficient isomerization methods for accessing valuable building blocks in organic chemistry and medicinal chemistry.
Q2: What is the significance of the potassium 3-aminopropylamide (KAPA) reagent in the rapid isomerization of alkynols?
A2: The research highlights the effectiveness of the potassium 3-aminopropylamide (KAPA) reagent in achieving rapid alkynol isomerization []. This reagent enables the conversion of 2-heptyn-1-ol to 6-heptyn-1-ol within a remarkably short reaction time of 5 minutes, showcasing its efficiency. Moreover, the reaction proceeds with a high yield of 93-94%, further demonstrating the practicality and effectiveness of KAPA in this specific chemical transformation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)ethanone](/img/structure/B114356.png)

![(2-{[(4-Bromo-2-Fluorobenzyl)amino]carbonyl}-5-Chlorophenoxy)acetic Acid](/img/structure/B114361.png)

![Trimethyl-[(13S,17S)-13-methyl-3-[2-(1-methylpyrrolidin-1-ium-1-yl)ethoxy]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]azanium;diiodide](/img/structure/B114363.png)


![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B114368.png)
